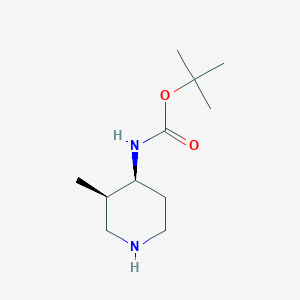

cis-4-(Boc-amino)-3-methyl-piperidine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

cis-4-(Boc-amino)-3-methyl-piperidine is a chemical compound that belongs to the class of piperidines. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protected amino group at the 4-position and a methyl group at the 3-position of the piperidine ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of cis-4-(Boc-amino)-3-methyl-piperidine typically involves the following steps:

Starting Material: The synthesis begins with commercially available 3-methyl-piperidine.

Protection of the Amino Group: The amino group at the 4-position is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.

Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

化学反应分析

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to yield the free amine. This reaction is critical for further functionalization.

Key Findings :

-

TFA is preferred for rapid deprotection, while HCl in ethanol simplifies downstream salt formation .

-

Stereochemistry remains intact during deprotection due to mild acidic conditions.

Hydrogenation Reactions

Catalytic hydrogenation modifies the piperidine ring or reduces unsaturated intermediates.

Key Findings :

-

Rhodium catalysts enhance cis-selectivity in hydrogenation .

-

Pd/C under pressure achieves quantitative reduction without racemization .

Alkylation and Acylation

The secondary amine (after Boc removal) undergoes alkylation or acylation to form derivatives.

Key Findings :

-

Reductive alkylation preserves stereochemistry when using NaBH₃CN .

-

Acylation requires base (e.g., Et₃N) to neutralize HCl byproducts.

Ring-Opening and Functionalization

The piperidine ring can undergo nucleophilic ring-opening under controlled conditions.

| Reagent | Conditions | Product | Application | Source |

|---|---|---|---|---|

| H₂O/HCl | Reflux, 6h | Linear amino alcohol | Chiral building block | |

| NaN₃/DMSO | 80°C, 12h | Azido-piperidine derivative | Click chemistry precursors |

Key Findings :

Stereochemical Transformations

The cis-configuration influences reactivity in stereoselective syntheses.

| Reaction | Conditions | Stereochemical Outcome | Source |

|---|---|---|---|

| Epimerization | KOtBu/THF, 60°C, 8h | Partial conversion to trans-isomer | |

| Enzymatic resolution | Lipase B (Candida antarctica) | Enantiopure cis-isomer recovery |

Key Findings :

科学研究应用

Pharmaceutical Synthesis

Cis-4-(Boc-amino)-3-methyl-piperidine serves as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for the introduction of amino groups into larger molecules, which is essential for creating biologically active compounds.

Case Study: Synthesis of Antitumor Agents

In recent studies, this compound has been utilized to synthesize bromodomain inhibitors that target specific cancer pathways. These inhibitors have shown promise in blocking tumor cell proliferation by interfering with protein interactions critical for cancer progression .

Synthesis of Piperidine Derivatives

The compound is frequently used to create a variety of piperidine derivatives, which are important in medicinal chemistry. These derivatives can exhibit a range of biological activities, including anti-inflammatory and analgesic properties.

Example Applications:

- HIV-1 NNRTIs : Derivatives synthesized from this compound have been studied as potential non-nucleoside reverse transcriptase inhibitors for HIV treatment .

- SIRT2 Inhibitors : The compound has also been employed to develop SIRT2 inhibitors that play a role in regulating cellular processes related to aging and metabolism .

Organic Synthesis Reagent

This compound acts as a valuable reagent in organic synthesis due to its strong basic properties. It can facilitate various reactions leading to the formation of complex molecular structures.

Reaction Pathways:

- Microwave-Assisted Synthesis : The compound has been successfully used in microwave-assisted solid-phase synthesis, allowing for rapid and efficient formation of piperidine derivatives .

- Direct Annulation Reactions : It participates in direct annulation reactions with primary amines, enabling the construction of diverse piperidine frameworks .

Structure-Activity Relationship (SAR) Studies

Research involving this compound often focuses on SAR studies to optimize the efficacy and selectivity of new drug candidates. By modifying the structure around the piperidine ring, researchers can enhance binding affinity to target proteins.

Findings:

Recent SAR studies indicate that modifications to the piperidine structure can significantly affect the binding affinity to dopamine transporters (DAT) and serotonin transporters (SERT), highlighting its potential use in developing treatments for neurological disorders .

Comparison Table of Applications

| Application Area | Specific Use Cases | Notable Compounds Developed |

|---|---|---|

| Pharmaceutical Synthesis | Antitumor agents (bromodomain inhibitors) | Various anticancer drugs |

| Piperidine Derivatives | HIV-1 NNRTIs | Piperidine-substituted triazine derivatives |

| Organic Synthesis | Microwave-assisted synthesis | N-substituted piperidines |

| SAR Studies | Optimization of drug candidates | DAT and SERT selective inhibitors |

作用机制

The mechanism of action of cis-4-(Boc-amino)-3-methyl-piperidine depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that target specific enzymes or receptors. The Boc protecting group is typically removed in the final stages of synthesis to yield the active compound.

相似化合物的比较

Similar Compounds

- cis-4-(Boc-amino)-1-methylcyclohexanol

- cis-4-(Boc-amino)cyclohexanol

Uniqueness

cis-4-(Boc-amino)-3-methyl-piperidine is unique due to the presence of both a Boc-protected amino group and a methyl group on the piperidine ring. This structural feature imparts specific chemical properties and reactivity, making it a valuable intermediate in organic synthesis.

生物活性

Cis-4-(Boc-amino)-3-methyl-piperidine is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. The compound features a tert-butoxycarbonyl (Boc) protected amino group, which plays a crucial role in its reactivity and interaction with biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The Boc group provides steric protection, which allows selective reactions at other positions on the molecule. Upon removal of the Boc group under physiological conditions, the free amino group can engage with biological targets, modulating various signaling pathways and physiological responses.

Therapeutic Applications

This compound is utilized in several therapeutic areas:

- Neurological Disorders : The compound has been investigated for its potential to modulate neurotransmitter systems, making it a candidate for treating conditions such as Alzheimer's disease and other neurodegenerative disorders .

- Pain Management : Its ability to interact with pain-related pathways positions it as a potential analgesic agent.

- Cancer Therapy : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by acting as inhibitors of key molecular targets involved in tumor progression .

Structure-Activity Relationships

Research has indicated that modifications to the piperidine ring can significantly influence the biological activity of this compound. A study highlighted the importance of structural rigidity and spatial orientation in enhancing the binding affinity to target proteins, which is crucial for developing effective therapeutic agents .

Case Studies

- Peptidomimetic Synthesis : In one study, this compound was incorporated into cyclic peptides designed to act as integrin antagonists. These peptides demonstrated promising inhibitory activity against the αVβ3 integrin receptor, which is implicated in cancer metastasis .

- Cytotoxicity Assays : Another investigation evaluated the cytotoxic effects of compounds derived from this compound on various cancer cell lines. Results indicated enhanced cytotoxicity compared to standard chemotherapeutics, suggesting potential for further development as anticancer agents .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₈N₂O₂ |

| Molecular Weight | 170.25 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

| Biological Target | Enzymes, Receptors |

| Therapeutic Area | Potential Activity |

|---|---|

| Neurological Disorders | Modulation of neurotransmitters |

| Pain Management | Analgesic properties |

| Cancer Therapy | Antitumor activity |

属性

IUPAC Name |

tert-butyl N-[(3R,4S)-3-methylpiperidin-4-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-8-7-12-6-5-9(8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHSNRJGZDUFKQT-BDAKNGLRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCC1NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CNCC[C@@H]1NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。